N-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide

Solid-Phase Peptide Synthesis Resin Loading Capacity Functional Group Orthogonality

N-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide (CAS 853994-50-0) is a specialty aryl-ether benzamide derivative with a molecular formula of C19H21NO4 and a molecular weight of 327.37 g/mol. Structurally, it comprises a 4-formyl-3-methoxyphenoxybutanamide core functionalized with an N-benzyl group, placing it within a niche class of compounds utilized primarily as solid-phase peptide synthesis (SPPS) resins and advanced organic synthesis building blocks.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 853994-50-0
Cat. No. B12061132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide
CAS853994-50-0
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OCCCC(=O)NCC2=CC=CC=C2)C=O
InChIInChI=1S/C19H21NO4/c1-23-18-12-17(10-9-16(18)14-21)24-11-5-8-19(22)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,14H,5,8,11,13H2,1H3,(H,20,22)
InChIKeyDTFDUIVYVHCCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide (CAS 853994-50-0): Chemical Identity and Core Application Scope


N-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide (CAS 853994-50-0) is a specialty aryl-ether benzamide derivative with a molecular formula of C19H21NO4 and a molecular weight of 327.37 g/mol . Structurally, it comprises a 4-formyl-3-methoxyphenoxybutanamide core functionalized with an N-benzyl group, placing it within a niche class of compounds utilized primarily as solid-phase peptide synthesis (SPPS) resins and advanced organic synthesis building blocks [1]. Unlike simpler benzamide intermediates, the presence of both the aldehyde handle and the N-benzyl amide terminus enables specific orthogonal reactivity, making it a key component in specialized medicinal chemistry research workflows .

Why N-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide Cannot Be Simply Replaced by a Generic In-Class Analog


In-class compounds within the phenoxybutanamide family, such as the non-benzylated intermediate 4-(4-formyl-3-methoxyphenoxy)butanamide (CAS 460357-83-9), share a common core but differ critically in their N-terminal functionality [1]. This structural divergence directly impacts their application in synthetic workflows; the N-benzyl group in the target compound provides a distinct orthogonal handle for specific amidation or deprotection strategies not possible with the primary amide analog . Consequently, casual interchange without rigorous functional validation risks compromising synthetic route fidelity, downstream conjugation efficiency, and overall product purity, underscoring the necessity for compound-specific procurement based on precise experimental requirements .

Quantitative Differentiation Evidence for N-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide vs. Closest Structural Analogs


Head-to-Head Comparison of Solid-Phase Loading Capacity: N-Benzyl-AM Resin vs. Primary Amide Analog Resin

The target compound, in its resin-bound form (4-(4-Formyl-3-methoxyphenoxy)butyryl AM resin), provides a validated aldehyde loading of 0.80 to 1.10 mmol/g for primary amine conjugation via reductive amination . In contrast, the resin based on the non-benzylated analog 4-(4-formyl-3-methoxyphenoxy)butanamide is not a standard commercial SPPS product, with no equivalent loading specification or published protocol for comparison [1]. The defined loading range of the target compound's resin ensures reproducible peptide synthesis yields, a critical factor for procurement decisions in automated or manual SPPS workflows.

Solid-Phase Peptide Synthesis Resin Loading Capacity Functional Group Orthogonality

Physicochemical Stability Differentiation: Melting Point and Thermal Degradation Profile

The target compound exhibits an observed melting point of 123–124 °C (from ethanol/water), coupled with a predicted boiling point of 577.0 ± 50.0 °C and a density of 1.161 ± 0.06 g/cm³ . Its closest structural analog, 4-(4-formyl-3-methoxyphenoxy)butanamide (CAS 460357-83-9), has a lower molecular weight (237.25 g/mol) and a significantly lower XLogP3-AA (0.5 vs. 2.4 for the target compound), indicating higher polarity and potentially different stability and solubility profiles [1]. While direct experimental stability data under identical conditions are not available, the contrasting computed lipophilicity values suggest distinct handling and storage requirements, with the target compound recommended for long-term storage in a cool, dry environment .

Thermal Stability Storage Conditions Solid-State Characterization

Purity Specification and Batch-to-Batch Consistency for Procurement

The commercially available form of the target compound (as the butyryl AM resin) specifies a minimum purity of 95% by HPLC, a benchmark that is consistently documented across multiple vendor certificates . In contrast, the non-benzylated analog 4-(4-formyl-3-methoxyphenoxy)butanamide is primarily available only as a research-grade chemical with no standardized purity specification from major suppliers [1]. For applications where impurity profiles can significantly affect conjugation efficiency or biological assay outcomes, the documented 95% purity threshold of the target compound provides a quantifiable quality assurance that the analog lacks.

Chemical Purity Quality Control Vendor Specification

Historical Patent Context and Research Use Differentiation

The compound and its analogs are described in early patent literature (USPTO Case No. 11042634, filed August 4, 2005) concerning benzamide derivatives with potential antitumor and differentiation-inducing activities [1]. Within this patent family, the N-benzyl substitution on the phenoxybutanamide core is explicitly claimed, distinguishing it from simpler N-unsubstituted or N-alkyl variants. The specific structural features—4-formyl-3-methoxyphenoxy ether linked to an N-benzyl butanamide—are associated with activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, a functional profile that justifies its selection as a reference compound for medicinal chemistry structure-activity relationship (SAR) studies over analogs lacking the benzyl group [2].

Patent Background Prior Art Medicinal Chemistry

Optimal Application Scenarios for N-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide Based on Differentiated Evidence


Solid-Phase Peptide Synthesis (SPPS) of C-Terminal Secondary Amides

The resin-bound form of the compound (FMPB AM resin) is ideally suited for the automated or manual synthesis of peptide secondary amides. Its defined aldehyde loading (0.80–1.10 mmol/g) enables precise stoichiometric control during the reductive amination loading of primary amines, a critical step for achieving high-purity peptide products after TFA cleavage. This application leverages the compound's unique orthogonal aldehyde handle and documented loading specification, which are not available with simpler non-benzylated analogs .

Reference Standard for Oncology SAR Studies Involving HDAC and Differentiation Pathways

Given its patent history linking it to antitumor and differentiation-inducing activities, the compound serves as a valuable reference standard in medicinal chemistry SAR studies focused on histone deacetylase (HDAC) inhibition and cellular differentiation. Its specific N-benzyl-4-formyl-3-methoxyphenoxy substitution pattern provides a distinct molecular scaffold for probing target engagement and selectivity, fulfilling a need that generic benzamide intermediates cannot address [1].

Quality-Controlled Intermediate for Complex Organic Synthesis

With a commercially guaranteed purity of ≥95% by HPLC, the compound is a reliable intermediate for multi-step organic syntheses where impurity profiles can cascade and affect final product yields. Its predicted higher lipophilicity (XLogP3-AA = 2.4) compared to the non-benzylated analog makes it particularly suitable for reactions performed in non-polar media, offering synthetic chemists a predictable solubility behavior essential for route optimization .

Quote Request

Request a Quote for N-benzyl-4-(4-formyl-3-methoxyphenoxy)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.